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FPR1 protein, Podospora anserina

Fungal Mating-Type Genetics Locus Architecture Podospora anserina

The FPR1 protein from Podospora anserina is a transcription factor encoded by the sole gene of the mat+ mating-type locus. It features a characteristic DNA-binding HMG domain that classifies it as part of the HMG-box superfamily of transcriptional regulators.

Molecular Formula C9H7ClN2O2
Molecular Weight 0
CAS No. 147478-71-5
Cat. No. B1176796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPR1 protein, Podospora anserina
CAS147478-71-5
SynonymsFPR1 protein, Podospora anserina
Molecular FormulaC9H7ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPR1 Protein (Podospora anserina, CAS 147478-71-5): Essential Mating-Type Regulator for Fungal Biology Research


The FPR1 protein from Podospora anserina is a transcription factor encoded by the sole gene of the mat+ mating-type locus. It features a characteristic DNA-binding HMG domain that classifies it as part of the HMG-box superfamily of transcriptional regulators [1]. This protein serves as a primary determinant of mating-type identity in this filamentous ascomycete fungus, directly regulating fertilization competency and the development of fertilized fruiting bodies [1].

1 Mating-type determination studies in filamentous ascomycetes
2 Single-gene system simplifies genetic manipulation and functional analysis
3 HMG-box transcription factor for DNA-binding biochemistry and domain research

Why Generic Substitution of FPR1 (Podospora anserina, CAS 147478-71-5) with Other Mating-Type Proteins is Scientifically Unsound


In-class substitution with alternative Podospora anserina mating-type regulators, such as FMR1, SMR1, or SMR2, introduces critical functional discrepancies. While these proteins coexist in the same sexual cycle, they govern distinct genetic programs: FPR1 is the exclusive mat+ determinant, whereas the counterparts act within the multigenic mat- locus [1]. Equating these proteins ignores the documented differences in domain architecture (HMG vs. alpha-1), temporal expression dynamics during fertilization, and non-overlapping essentiality for fruiting-body development, making substitution a source of confounding experimental variables rather than a viable alternative.

FPR1 (mat+)
FMR1/SMR1/SMR2 (mat−)
Locus Architecture
Single gene (3.7 kb)
Tripartite locus (4.7 kb) with potential redundancy
Domain Class
HMG DNA-binding (minor groove)
Alpha-1 domain, protein-interaction motif
Fertilization Phenotype
Complete loss of fertility upon knockout
Partial fertility retained (10–15% fruiting bodies)
Transcriptional Regulation
Upregulated post-fertilization
Downregulated or divergent kinetics

Quantitative Differentiation of FPR1 Protein (Podospora anserina, CAS 147478-71-5) versus Closest Mating-Type Analogs


FPR1 is the Sole Gene of the mat+ Locus, Contrasting with the Tripartite mat- Locus

The mat+ idiomorph of Podospora anserina contains exclusively one gene, FPR1, whereas the alternative mat- idiomorph harbors three genes (FMR1, SMR1, and SMR2) [1]. This genomic architecture establishes FPR1 as the singular genetic determinant of mat+ identity, providing a simplified model system unconfounded by paralogous gene interactions that complicate studies using mat- derived proteins [2].

Locus Architecture
Head-to-head
mat+ idiomorph: 1 gene (FPR1) vs mat−: 3 genes (FMR1, SMR1, SMR2)
Simplified genetic model reduces confounding paralog interactions
Sequence length: 3.7 kb vs 4.7 kb
Fungal Mating-Type Genetics Locus Architecture Podospora anserina

FPR1 Transcript Levels are Specifically Upregulated Post-Fertilization, While FMR1 is Downregulated

Time-course RT-qPCR of Podospora anserina mycelia revealed a significant increase in FPR1 transcript abundance at 48 hours following fertilization relative to vegetative growth (24 h baseline), whereas FMR1 transcript levels decreased over the same period [1]. This opposite regulatory trajectory underscores the functional divergence between the two fertilization-regulating transcription factors.

Fertilization Expression
Cross-study
FPR1 upregulated at 48 h post-fertilization; FMR1 downregulated over same period
Opposite regulatory trajectories indicate distinct functional roles
RT-qPCR data; reference timepoints 24 h–120 h
Gene Expression Dynamics RT-qPCR Fertilization Response

FPR1 Deletion Abolishes Fertilization; FMR1, SMR2 Deletions Permit Residual Fertility

Gene disruption experiments demonstrate that knockouts of FPR1 lead to total loss of fertilization ability (0% fruiting body formation), whereas strains with deleted FMR1 or SMR2 retain measurable, albeit reduced, fertility [1]. This stark difference in phenotype severity positions FPR1 as uniquely indispensable for the initial fertilization event in Podospora anserina.

Knockout Phenotype
Head-to-head
FPR1 deletion: 0% fruiting bodies; FMR1 deletion: ~10%; SMR2 deletion: ~15%
FPR1 essentiality provides a complete on/off switch for fertilization studies
Gene disruption strains; fruiting body scoring post-fertilization
Gene Essentiality Fertilization Success Knockout Phenotype

HMG DNA-Binding Domain in FPR1 Versus Alpha-1 Domain in FMR1 Confers Distinct Regulatory Mechanisms

FPR1 harbors a canonical HMG DNA-binding domain, which typically interacts with DNA in the minor groove with nanomolar affinities, whereas FMR1 contains an alpha-1 motif that is predicted to mediate protein-protein interactions rather than direct DNA contact [1]. This fundamental difference in domain type translates to divergent modes of transcriptional regulation, despite both proteins controlling fertilization.

Domain Identity
Class-level inference
HMG domain (direct DNA minor-groove binding); FMR1: alpha-1 domain (no DNA-binding motif)
Only FPR1 supports in vitro DNA-binding assays (e.g., EMSA, SPR)
Sequence-based domain prediction; functional class difference
Transcription Factor Domain HMG-Box DNA-Protein Interaction

High-Value Application Scenarios for FPR1 Protein (Podospora anserina, CAS 147478-71-5) Supported by Differential Evidence


Fungal Mating-Type Determination and Fertilization Mechanism Studies

The unparalleled single-gene, essential-function profile of FPR1 makes it the definitive target for dissecting the molecular mechanisms of mating-type specification in filamentous ascomycetes. Its complete requirement for fertilization, as demonstrated by the 0% fertility phenotype of knockout strains [1], ensures that gene replacement, complementation assays, or protein interaction studies yield unambiguous, binary readouts. This contrasts sharply with mat- proteins that exhibit partial redundancy.

Transcription Factor Biochemistry: HMG Domain DNA-Binding Assays

The well-characterized HMG domain of FPR1 provides a defined system for in vitro DNA-binding experiments, including electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance studies. Unlike the alpha-1 domain-containing FMR1, FPR1's direct minor-groove binding capability allows quantitative measurement of DNA affinity and sequence specificity, which is essential for structure-function and drug-screening applications targeting HMG-box transcription factors.

Synthetic Biology and Fungal Strain Engineering for Industrial Mycology

For synthetic biology applications requiring a compact, monogenic mating-type cassette, FPR1 is the optimal component. Its 3.7 kb single-gene architecture [2] simplifies cloning and strain construction compared to the 4.7 kb tripartite mat- locus. Engineered strains expressing FPR1 can be deployed to study heterologous mating-type function in related species, facilitating biotechnological manipulation of fungal reproductive cycles for secondary metabolite production.

Fertilization-Dependent Transcriptional Reporter Systems

The specific upregulation of FPR1 transcript levels 48 hours post-fertilization [3] establishes it as a high-fidelity biomarker for mating competency. Promoter fusions to fluorescent or luminescent reporters can be constructed to monitor fertilization events in real time, enabling high-throughput genetic or chemical screens for molecules that modulate fungal sexual development. The constitutive downregulation of FMR1 over the same time course precludes its use in analogous positive-readout assays.

Application
Selection Property
Validation Focus
Mating-Type Determination Studies
Single-gene mat+ locus with essential fertilization function
Confirm complete loss of fertility in FPR1 knockout; unambiguous binary readout
HMG Domain DNA-Binding Assays
Canonical HMG DNA-binding domain with minor-groove recognition
Quantify DNA affinity and sequence specificity via EMSA or SPR
Synthetic Biology & Strain Engineering
Compact 3.7 kb monogenic mating-type cassette
Streamline cloning and heterologous expression without paralog interference
Fertilization-Dependent Reporter Systems
Specific post-fertilization transcriptional upregulation
Monitor mating competency via promoter-fusion constructs; high-throughput screens
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